molecular formula C11H8ClF2N3 B8329618 (2-Chloro-5-fluoropyrimidin-4-yl)-(2-fluorobenzyl)amine

(2-Chloro-5-fluoropyrimidin-4-yl)-(2-fluorobenzyl)amine

Cat. No. B8329618
M. Wt: 255.65 g/mol
InChI Key: MQKFJQOEAUAXLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Chloro-5-fluoropyrimidin-4-yl)-(2-fluorobenzyl)amine is a useful research compound. Its molecular formula is C11H8ClF2N3 and its molecular weight is 255.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2-Chloro-5-fluoropyrimidin-4-yl)-(2-fluorobenzyl)amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Chloro-5-fluoropyrimidin-4-yl)-(2-fluorobenzyl)amine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(2-Chloro-5-fluoropyrimidin-4-yl)-(2-fluorobenzyl)amine

Molecular Formula

C11H8ClF2N3

Molecular Weight

255.65 g/mol

IUPAC Name

2-chloro-5-fluoro-N-[(2-fluorophenyl)methyl]pyrimidin-4-amine

InChI

InChI=1S/C11H8ClF2N3/c12-11-16-6-9(14)10(17-11)15-5-7-3-1-2-4-8(7)13/h1-4,6H,5H2,(H,15,16,17)

InChI Key

MQKFJQOEAUAXLB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CNC2=NC(=NC=C2F)Cl)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a magnetically stirred solution of 2,4-dichloro-5-fluoropyrimidine (0.105 g, 0.63 mmol) in anhydrous THF (5 mL) were added 2-fluorobenzylamine (0.085 g, 0.68 mmol) and triethylamine (0.127 g, 1.26 mmol), and the mixture was warmed to reflux and stirred for 5 h. The reaction mixture was cooled to room temperature and partitioned between CH2Cl2 (15 mL) and 1 N HCl (10 mL). The phases were separated and the aqueous phase was extracted with additional CH2Cl2 (15 mL). The combined organic extracts were washed with brine, dried over Na2SO4, and filtered. The solvent was removed under reduced pressure to yield (2-chloro-5-fluoropyrimidin-4-yl)-(2-fluorobenzyl)amine (0.157 g, 97%) as a yellow solid: mp 117-118° C.; 1H NMR (300 MHz, CDCl3) δ 7.95 (s, 1H), 7.45 (t, 1H), 7.35 (m, 1H), 7.15 (m, 2H), 5.60 (br s, 1H), 4.80 (d, 2H); ESIMS m/z 256 ([M+H]+). Alternatively, 2-chloro-5-fluoropyrimidin-4-yl)-(2-fluorobenzyl)amine was prepared using methods known in the literature, such as Boebel, T. et al. U.S. Patent Application Publication 2010/0022538.
Quantity
0.105 g
Type
reactant
Reaction Step One
Quantity
0.085 g
Type
reactant
Reaction Step One
Quantity
0.127 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

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